Fmoc-PEG2-Val-Cit-PAB-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-PEG2-Val-Cit-PAB-OH is a compound used primarily as an enzyme-cleavable linker in antibody-drug conjugates (ADCs). It features a Boc-protected amine, a hydrophilic polyethylene glycol (PEG) spacer, and a Val-Cit-PAB dipeptide. The benzylic alcohol on the PAB can be used to attach reactive groups such as PNP for conjugation with drug payloads .
準備方法
The synthesis of Fmoc-PEG2-Val-Cit-PAB-OH involves multiple steps:
Fmoc Protection: The Fmoc group is introduced to protect the amine group.
PEG Spacer Addition: The PEG2 spacer is added to enhance hydrophilicity.
Val-Cit-PAB Dipeptide Formation: The Val-Cit-PAB dipeptide is synthesized and attached to the PEG spacer.
Boc Protection: The amine group is protected with a Boc group to prevent unwanted reactions during subsequent steps.
Industrial production methods typically involve large-scale synthesis using automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
化学反応の分析
Fmoc-PEG2-Val-Cit-PAB-OH undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using piperidine under basic conditions to reveal a primary amine for coupling reactions.
Conjugation: The benzylic alcohol on the PAB can react with reactive groups like PNP for drug conjugation.
Common reagents used in these reactions include piperidine for deprotection and various proteases for cleavage. The major products formed are the deprotected amine and the released drug payload .
科学的研究の応用
Fmoc-PEG2-Val-Cit-PAB-OH is widely used in scientific research, particularly in the development of ADCs. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates targeted drug delivery by linking antibodies to cytotoxic drugs.
Medicine: Enhances the efficacy and specificity of cancer treatments by ensuring the drug is released only inside target cells
Industry: Employed in the production of ADCs for clinical and research purposes.
作用機序
The mechanism of action of Fmoc-PEG2-Val-Cit-PAB-OH involves several steps:
Targeting: The ADC binds to specific antigens on the surface of target cells.
Internalization: The ADC is internalized into the cell via endocytosis.
Cleavage: The Val-Cit-PAB linker is cleaved by cathepsin B in the lysosome, releasing the drug payload.
Action: The released drug exerts its cytotoxic effects on the target cell.
類似化合物との比較
Fmoc-PEG2-Val-Cit-PAB-OH is unique due to its enzyme-cleavable nature and the presence of a hydrophilic PEG spacer. Similar compounds include:
Fmoc-Val-Cit-PAB-OH: Lacks the PEG spacer, making it less hydrophilic.
Fmoc-PEG4-Val-Cit-PAB-OH: Contains a longer PEG spacer, which may affect its pharmacokinetics and biodistribution.
vcMMAE: A Val-Cit-PABC linker coupled to monomethyl auristatin E, used in several approved ADCs.
These comparisons highlight the versatility and specificity of this compound in targeted drug delivery systems.
特性
分子式 |
C40H52N6O9 |
---|---|
分子量 |
760.9 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[2-[2-[3-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C40H52N6O9/c1-26(2)36(38(50)45-34(12-7-18-42-39(41)51)37(49)44-28-15-13-27(24-47)14-16-28)46-35(48)17-20-53-22-23-54-21-19-43-40(52)55-25-33-31-10-5-3-8-29(31)30-9-4-6-11-32(30)33/h3-6,8-11,13-16,26,33-34,36,47H,7,12,17-25H2,1-2H3,(H,43,52)(H,44,49)(H,45,50)(H,46,48)(H3,41,42,51)/t34-,36-/m0/s1 |
InChIキー |
FBVVAZALMCENSE-GIWKVKTRSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。